

Hirsutidin: A Comprehensive Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hirsutidin*
Cat. No.: B14167803

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutidin is an O-methylated anthocyanidin, a subclass of flavonoids, naturally occurring in various plants, most notably in the Madagascar periwinkle (*Catharanthus roseus*)[1]. As a member of the anthocyanin family, **hirsutidin** contributes to the vibrant pigmentation of plants and has garnered significant scientific interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of **hirsutidin**, with a focus on its antioxidant and anti-inflammatory effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Hirsutidin is characterized by a flavylium cation core with specific hydroxylation and methoxylation patterns. Its chemical identity is well-established and can be referenced through various chemical databases.

Identifier	Value
IUPAC Name	2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxy-1-benzopyrylium-3,5-diol chloride
Molecular Formula	C ₁₈ H ₁₇ ClO ₇
Molecular Weight	380.8 g/mol [2]
CAS Number	4092-66-4 (for hirsutidin chloride) [2] [3] [4] [5]
PubChem CID	10271169 (for hirsutidin chloride) [2]
ChEBI ID	CHEBI:5728 [6]
Canonical SMILES	COC1=CC(=C2C=C(C(=[O+])C2=C1)C3=CC(=C(C(=C3)OC)O)OC)O.[Cl-] [2]
InChI Key	BWNSFYNNVUCDDV-UHFFFAOYSA-N [2]

```
graph Hirsutidin_Structure {
layout=neato;
node [shape=plaintext];
bgcolor="#FFFFFF";
```

Atom nodes

```
01 [label="0+", pos="0,1.5!", fontcolor="#202124"];
C2 [label="C", pos="0.87,0.87!", fontcolor="#202124"];
C3 [label="C", pos="0.87,-0.87!", fontcolor="#202124"];
C4 [label="C", pos="0,-1.5!", fontcolor="#202124"];
C4a [label="C", pos="-0.87,-0.87!", fontcolor="#202124"];
C5 [label="C", pos="-1.73,-1.73!", fontcolor="#202124"];
C6 [label="C", pos="-2.6,-0.87!", fontcolor="#202124"];
C7 [label="C", pos="-2.6,0.87!", fontcolor="#202124"];
```

```
C8 [label="C", pos="-1.73,1.73!", fontcolor="#202124"];  
C8a [label="C", pos="-0.87,0.87!", fontcolor="#202124"];
```

B-ring

```
C1p [label="C", pos="2.27,1.37!", fontcolor="#202124"];  
C2p [label="C", pos="3.14,0.5!", fontcolor="#202124"];  
C3p [label="C", pos="3.14,-0.5!", fontcolor="#202124"];  
C4p [label="C", pos="2.27,-1.37!", fontcolor="#202124"];  
C5p [label="C", pos="1.4,-0.5!", fontcolor="#202124"];  
C6p [label="C", pos="1.4,0.5!", fontcolor="#202124"];
```

Substituents

```
03 [label="OH", pos="1.73,-1.73!", fontcolor="#202124"];  
05 [label="OH", pos="-2.23,-2.63!", fontcolor="#202124"];  
07 [label="O", pos="-3.47,1.37!", fontcolor="#202124"];  
C7_Me [label="CH3", pos="-4.33,0.5!", fontcolor="#202124"];  
04p [label="OH", pos="2.27,-2.37!", fontcolor="#202124"];  
03p [label="O", pos="4.01,-1.0!", fontcolor="#202124"];  
C3p_Me [label="CH3", pos="4.87,-0.13!", fontcolor="#202124"];  
05p [label="O", pos="4.01,1.0!", fontcolor="#202124"];  
C5p_Me [label="CH3", pos="4.87,0.13!", fontcolor="#202124"];
```

Edges for the core structure

```
edge [color="#202124"];  
01 -- C2;  
C2 -- C3;  
C3 -- C4;
```

```
C4 -- C4a;  
C4a -- C5;  
C5 -- C6;  
C6 -- C7;  
C7 -- C8;  
C8 -- C8a;  
C8a -- O1;  
C4a -- C8a;  
C2 -- C1p [len=1.5];
```

Edges for the B-ring

```
C1p -- C2p;  
C2p -- C3p;  
C3p -- C4p;  
C4p -- C5p;  
C5p -- C6p;  
C6p -- C1p;
```

Edges for substituents

```
C3 -- O3;  
C5 -- O5;  
C7 -- O7;  
O7 -- C7_Me;  
C4p -- O4p;  
C3p -- O3p;  
O3p -- C3p_Me;  
C5p -- O5p;  
O5p -- C5p_Me;
```

Double bonds

```
C2 -- C3 [style=invis];
C4 -- C4a [style=invis];
C5 -- C6 [style=invis];
C7 -- C8 [style=invis];
C8a -- O1 [style=invis];
}
```

Figure 1. Chemical structure of **Hirsutidin**.

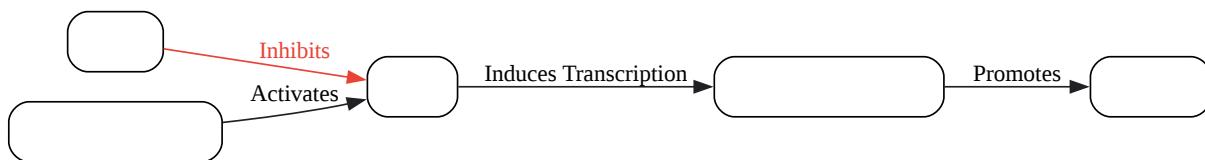
Physicochemical Properties

The physicochemical properties of **hirsutidin** are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for some properties are limited, computational predictions provide valuable insights.

Property	Value	Source
Appearance	Dark Brown to Black Solid	[3]
Solubility	Slightly soluble in DMSO and Methanol. Soluble in water and hydrochloric acid. Insoluble in alcohols, esters, ethers, acetone, chloroform, ethyl ether, mineral oil, or petroleum jelly.	[1][3][7]
Storage Temperature	-20°C, under inert atmosphere, hygroscopic	[3][8]
Stability	Unstable in DMSO	[3]
Melting Point	>300°C (for the related compound Cyanidin chloride)	[9]
Boiling Point	Data not available	

Note: Experimental data for melting and boiling points of **hirsutidin** are not readily available. The provided melting point is for a structurally related anthocyanidin and should be considered as an estimate.

Biological Activities and Signaling Pathways

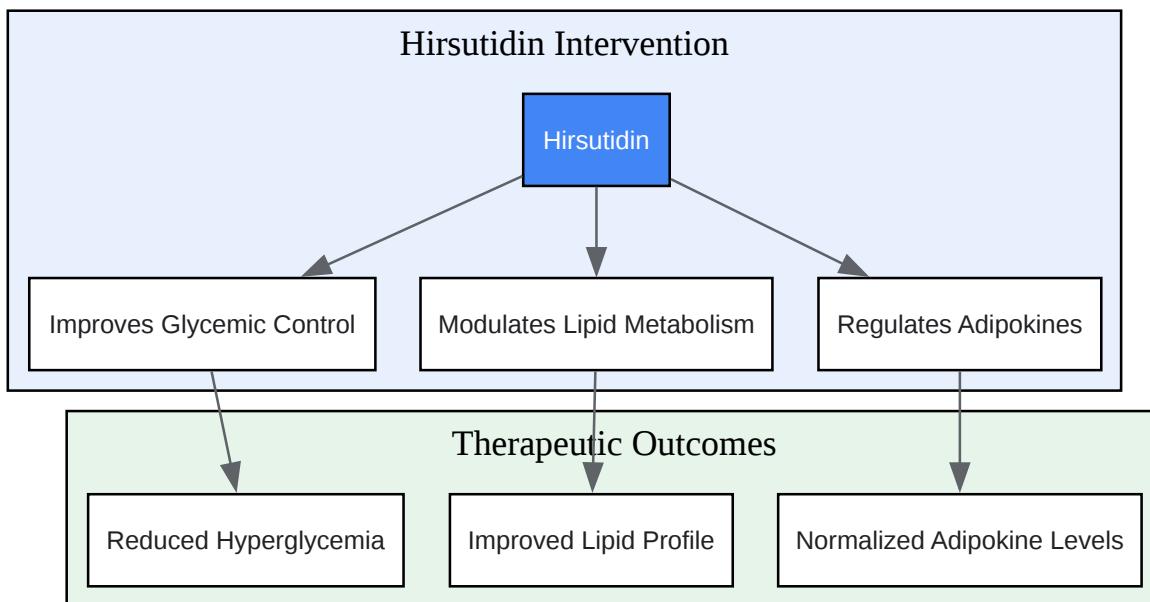

Hirsutidin has demonstrated a range of biological activities in preclinical studies, primarily attributed to its antioxidant and anti-inflammatory properties. These activities suggest its potential as a therapeutic agent for various conditions.

Antioxidant Activity

Hirsutidin exhibits significant antioxidant effects by scavenging free radicals and modulating endogenous antioxidant defense systems. In a study on high-fat diet and streptozotocin-induced diabetic rats, **hirsutidin** treatment led to a substantial reduction in malondialdehyde (MDA), a marker of lipid peroxidation, and restored the levels of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH)[3].

Anti-inflammatory Activity

The anti-inflammatory properties of **hirsutidin** are mediated through the downregulation of pro-inflammatory cytokines. In vivo studies have shown that **hirsutidin** significantly reduces the levels of tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and interleukin-1 β (IL-1 β) in models of diabetes and neuroinflammation[1][2][3]. This suggests that **hirsutidin** may interfere with inflammatory signaling cascades.



[Click to download full resolution via product page](#)

Figure 2. Proposed anti-inflammatory mechanism of **Hirsutidin** via NF- κ B inhibition.

Antidiabetic Properties

In a model of type 2 diabetes, **hirsutidin** demonstrated significant antidiabetic effects. Treatment with **hirsutidin** improved glycemic control, modulated lipid metabolism, and normalized the levels of adipokines such as adiponectin, leptin, and resistin[3][4][8]. Molecular docking studies suggest that **hirsutidin** may exert these effects by interacting with key targets in metabolic pathways[3].

[Click to download full resolution via product page](#)

Figure 3. Overview of **Hirsutidin**'s antidiabetic effects.

Neuroprotective Effects

Hirsutidin has also shown promise as a neuroprotective agent. In a rat model of Parkinson's disease, **hirsutidin** treatment improved motor symptoms and exhibited neuroprotective activity by reducing oxidative stress and levels of inflammatory cytokines in the brain[1][2][5].

Experimental Protocols

Detailed in vitro experimental protocols for **hirsutidin** are not extensively published. However, the methodologies employed in in vivo studies provide a framework for assessing its biological activities.

In Vivo Antidiabetic Activity Assessment

- Animal Model: High-fat diet and low-dose streptozotocin-induced diabetic rats are commonly used to model type 2 diabetes[3][4].
- Treatment: **Hirsutidin** is typically administered orally at doses ranging from 10 to 20 mg/kg body weight for a period of several weeks[3][4].

- Biochemical Analysis: A comprehensive panel of biomarkers is assessed, including:
 - Glycemic Control: Fasting blood glucose and insulin levels.
 - Lipid Profile: Total cholesterol, triglycerides, and high-density lipoprotein (HDL).
 - Oxidative Stress Markers: MDA, SOD, CAT, and GSH levels in relevant tissues.
 - Inflammatory Cytokines: TNF- α , IL-6, and IL-1 β levels in serum or tissue homogenates.
 - Adipokines: Serum levels of adiponectin, leptin, and resistin[3].

In Vivo Neuroprotective Activity Assessment

- Animal Model: Rotenone-induced Parkinsonism in rats is a widely accepted model for studying neurodegeneration[1][2][5].
- Treatment: **Hirsutidin** is administered, often intraperitoneally, at a dose of around 10 mg/kg body weight prior to or concurrently with the neurotoxin[1][5].
- Behavioral Tests: Motor function is evaluated using tests such as the rotarod test, catalepsy test, and open-field test[1].
- Neurochemical Analysis: Levels of neurotransmitters (e.g., dopamine and its metabolites) and neuroinflammatory markers (TNF- α , IL-6, IL-1 β , and caspase-3) are measured in brain tissue homogenates[1].

General In Vitro Assay Protocols (Adaptable for **Hirsutidin**)

While specific data for **hirsutidin** is pending, the following are standard protocols for assessing the antioxidant and anti-inflammatory activities of flavonoids.

DPPH Radical Scavenging Assay:

- Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
- Prepare various concentrations of **hirsutidin** in a suitable solvent.
- In a 96-well plate, add a specific volume of the **hirsutidin** solution to each well.

- Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
- Measure the absorbance at approximately 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

ABTS Radical Cation Decolorization Assay:

- Generate the ABTS radical cation (ABTS^{•+}) by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark overnight.
- Dilute the ABTS^{•+} solution with ethanol or a buffer to obtain a specific absorbance at around 734 nm.
- Add different concentrations of **hirsutidin** to the ABTS^{•+} solution.
- After a short incubation period, measure the decrease in absorbance at 734 nm.
- Calculate the percentage of inhibition and the IC₅₀ value.

Inhibition of Protein Denaturation Assay (for Anti-inflammatory Activity):

- Prepare a reaction mixture containing egg albumin or bovine serum albumin and a buffer.
- Add various concentrations of **hirsutidin** to the reaction mixture.
- Induce protein denaturation by heating the mixture at a specific temperature (e.g., 72°C) for a set time.
- After cooling, measure the turbidity of the solution spectrophotometrically at approximately 660 nm.
- Calculate the percentage of inhibition of protein denaturation.

Figure 4. General experimental workflow for evaluating **Hirsutidin**.

Conclusion

Hirsutidin is a promising natural compound with a well-defined chemical structure and significant therapeutic potential, particularly in the realms of metabolic and neurodegenerative diseases. Its demonstrated antioxidant and anti-inflammatory activities, mediated through the modulation of key signaling pathways and the reduction of pro-inflammatory cytokines, provide a strong foundation for further investigation. While in vivo studies have yielded valuable data, future research should focus on elucidating the precise molecular mechanisms of action, conducting detailed in vitro assays to quantify its potency, and establishing a comprehensive physicochemical profile. This in-depth technical guide serves to consolidate the current knowledge on **hirsutidin** and to facilitate its continued exploration as a potential lead compound in drug discovery and development.

References

- 1. Protective Effect of Hirsutidin against Rotenone-Induced Parkinsonism via Inhibition of Caspase-3/Interleukins-6 and 1 β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effect of Hirsutidin against Rotenone-Induced Parkinsonism via Inhibition of Caspase-3/Interleukins-6 and 1 β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective activity of hirsutidin in high-fat intake and streptozotocin-induced diabetic rats: In silico and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective activity of hirsutidin in high-fat intake and streptozotocin-induced diabetic rats: In silico and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Protective activity of hirsutidin in high-fat intake and streptozotocin-induced diabetic rats: In silico and in vivo st... [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [Hirsutidin: A Comprehensive Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14167803#hirsutidin-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com